NCS-382

Vue d'ensemble

Description

NCS-382 is a γ-hydroxybutyrate receptor (GHBR) antagonist (IC50s = 134.1 and 201.3 nM in isolated rat striatal and hippocampal membranes, respectively, in radioligand binding assays). It is selective for GHBR over GABA binding sites in rat brain synaptic membranes at concentrations of 1 and 10 µM. This compound decreases GHB-induced increases in inositol phosphate accumulation and cGMP levels in isolated rat hippocampal slices (IC50s = 8.6 and 30 µM, respectively). It reduces GHB-induced increases in the time mice spent immobile in the forced swim test, indicating anti-sedative activity, when administered at doses of 1.66 and 2.08 mmol/kg. This compound decreases spike and wave discharges in audiogenic seizure-susceptible Swiss Rb mice, as well as a rat model of petit mal epilepsy, when administered at a dose of 2.3 mmol/kg.

This compound is an analogue of γ-hydroxybutyric acid (GHB), acting as a substrate for both the monocarboxylate transporter subtype 1 (MCT1) and subtype 4 (MCT4).

Applications De Recherche Scientifique

Analyse complète des applications de NCS-382

Modulation de CaMKIIα: this compound a été étudié pour sa capacité à moduler le site de liaison de CaMKIIα, montrant une affinité améliorée et une perméabilité cérébrale. Cette modulation est significative pour son rôle potentiel dans les troubles neurologiques et pourrait conduire à de nouvelles stratégies thérapeutiques .

Recherche en neurosciences: En neurosciences, this compound a été exploré pour ses effets sur les courants synaptiques et les oscillations intrathalamiques, qui sont cruciales pour comprendre le fonctionnement du cerveau et les pathologies .

Pharmacocinétique et métabolisme: Des études de pharmacocinétique ont évalué le métabolisme de this compound et son interaction avec d'autres médicaments, éclairant son développement comme traitement potentiel pour les affections liées au GHB .

Traitement potentiel du surdosage en GHB: this compound a été proposé comme une option de traitement pour le surdosage en GHB, offrant un mécanisme d'antidote possible en ciblant le récepteur du GHB .

Traitement de la SSADHD: Le composé a également été suggéré comme un traitement pour la déficience en succinyl-semi-aldéhyde déshydrogénase (SSADHD), une maladie métabolique génétique .

Recherche cardiovasculaire: La recherche indique que this compound peut avoir des applications dans les maladies cardiovasculaires, traitant potentiellement l'accident vasculaire cérébral ischémique et les maladies neurodégénératives par son action sur le récepteur du GHB .

Mécanisme D'action

Target of Action

NCS-382 is a moderately selective antagonist for the GHB receptor . The GHB receptor is an important target in the central nervous system, playing a crucial role in various neurological processes .

Mode of Action

This compound interacts with the GHB receptor, blocking the effects of GHB . This interaction results in both anti-sedative and anticonvulsant effects . It’s worth noting that this compound has shown enhanced mid-nanomolar affinity for the CaMKIIα binding site .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound has been found to have good cellular permeability and low microsomal clearance . Two major metabolic pathways of this compound have been identified as dehydrogenation and glucuronidation .

Result of Action

The antagonistic action of this compound on the GHB receptor leads to a blockage of the effects of GHB, resulting in anti-sedative and anticonvulsant effects . This can be particularly beneficial in conditions such as GHB overdose and certain genetic metabolic disorders .

Analyse Biochimique

Biochemical Properties

Ncs 382 plays a crucial role in biochemical reactions, particularly as a moderately selective antagonist for the GHB receptor . It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain . This interaction is significant as it modulates the activity of CaMKIIα, a kinase involved in numerous cellular processes, including synaptic plasticity and memory formation . The binding of Ncs 382 to the CaMKIIα hub domain results in a marked thermal stabilization effect and a distinct Trp403 flip upon binding .

Cellular Effects

Ncs 382 has notable effects on various types of cells and cellular processes. It influences cell function by blocking the effects of GHB, leading to anti-sedative and anticonvulsant effects . In neuronal cells, Ncs 382 has been shown to modulate cell signaling pathways, particularly those involving GABA and GHB receptors . This modulation can impact gene expression and cellular metabolism, potentially offering therapeutic benefits for conditions like succinic semialdehyde dehydrogenase deficiency (SSADHD) .

Molecular Mechanism

The molecular mechanism of Ncs 382 involves its action as a GHB receptor antagonist . By binding to the GHB receptor, Ncs 382 blocks the effects of GHB, preventing its sedative and convulsant properties . Additionally, Ncs 382 interacts with the CaMKIIα hub domain, leading to thermal stabilization and structural changes in the protein . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ncs 382 change over time. Studies have shown that Ncs 382 is stable and maintains its activity over extended periods . It undergoes metabolic degradation, primarily through dehydrogenation and glucuronidation pathways . Long-term studies in vitro and in vivo have demonstrated that Ncs 382 can have sustained effects on cellular function, particularly in the context of neurological disorders .

Dosage Effects in Animal Models

The effects of Ncs 382 vary with different dosages in animal models. At lower doses, Ncs 382 exhibits anti-sedative and anticonvulsant properties . At higher doses, it can lead to toxic or adverse effects . Studies have shown that the threshold for these effects is dose-dependent, with higher doses resulting in increased brain exposure and protective effects in gamma-butyrolactone-treated mice .

Metabolic Pathways

Ncs 382 is involved in several metabolic pathways, primarily dehydrogenation and glucuronidation . These pathways are crucial for its clearance from the body. The dehydrogenation pathway involves the conversion of Ncs 382 into its dehydrogenated form, while glucuronidation involves the addition of glucuronic acid to Ncs 382, facilitating its excretion . These metabolic processes are essential for maintaining the compound’s activity and preventing toxicity .

Transport and Distribution

Ncs 382 is transported and distributed within cells and tissues through various mechanisms. It has good cellular permeability and can cross the blood-brain barrier, making it effective for neurological applications . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . This distribution is crucial for its therapeutic effects, particularly in the brain .

Subcellular Localization

The subcellular localization of Ncs 382 is primarily within the cytoplasm and nucleus of cells . It interacts with specific targeting signals and undergoes post-translational modifications that direct it to these compartments . This localization is essential for its activity and function, as it allows Ncs 382 to interact with its target proteins and exert its biochemical effects .

Propriétés

IUPAC Name |

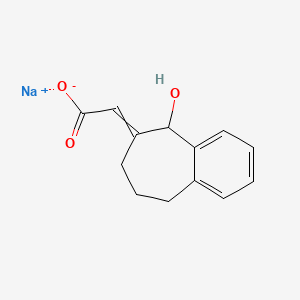

sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWDZCORIHHOPO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017108 | |

| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131733-92-1 | |

| Record name | NCS 382 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131733921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.